3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-10-18-19(24-25(23-18)16-8-3-2-4-9-16)12-17(13)22-20(26)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLYTOLRZSZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide.
Coupling with Benzamide: The final step involves coupling the substituted benzotriazole with benzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluoro group.
Scientific Research Applications
3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Fluorinated Benzamides with Heterocyclic Moieties
3-Fluoro-N-[(3Z)-3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl]benzamide (Compound 100, )
- Structure : Features a 3-fluorobenzamide linked to an indole-derived scaffold with an imidazole substituent.
- Key Data :
- ¹³C NMR : δ 169.0 (amide carbonyl), 164.2 (imidazole C), 131.3 (d, J = 3.0 Hz, aromatic F-C).
- Yield : 52% via Procedure A.
4-Fluoro-N-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide ()
- Structure : Contains a 4-fluorobenzamide group and a fused imidazothiazole ring.
- Key Data :
- Molecular Formula : C₁₉H₁₅F₂N₃OS.
- Molecular Weight : 371.4 g/mol.
- Applications : Structural analogs of this class are explored for antimicrobial or anticancer properties.
3-Fluoro-N-(1H-indol-5-yl)benzamide (Compound 3i, ) Structure: Simpler scaffold with a 3-fluorobenzamide linked to an indole ring.
Benzotriazole Derivatives
3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole (Compound 3, ) Structure: A benzotriazole core with trifluoromethyl and difluoromethyl substituents. Synthesis: Ribosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose yields nucleoside derivatives, demonstrating versatility in derivatization.
Physicochemical Properties
Notes:
Biological Activity
3-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C21H18FN3
- Molecular Weight : 347.39 g/mol
Its structure features a benzotriazole moiety, which is known for its diverse biological activities, making it a promising scaffold for drug development.
Antimicrobial Activity
Benzotriazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide | MRSA | 12.5 μg/mL |
| Similar Compounds | E. coli | 25 μg/mL |
| Similar Compounds | S. aureus | 15 μg/mL |
These results suggest that the compound may possess comparable efficacy to established antibiotics, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds structurally related to 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide have shown cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 3-Fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide | 10.5 |
| A549 (Lung Cancer) | Similar Compounds | 8.3 |
| HeLa (Cervical Cancer) | Similar Compounds | 15.0 |
The IC50 values indicate that this compound exhibits potent anticancer activity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide exerts its biological effects is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
- Study on Anticancer Effects : A recent study demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of benzotriazole derivatives against MRSA and found that the presence of fluorine significantly enhanced their activity compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-fluoro-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide, and how can reaction parameters be optimized for scalability?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the benzotriazole core followed by amide coupling. Key steps include:
- Condensation reactions to construct the benzotriazole ring system (e.g., using 2-aminothiophenol derivatives as precursors) .
- Amide bond formation via coupling reagents (e.g., HATU or EDC) between the benzotriazole amine and 3-fluorobenzoic acid derivatives .
- Optimization : Reaction parameters such as temperature (60–80°C), solvent choice (DMF or dichloromethane), and catalyst selection (e.g., triethylamine) significantly impact yield. Automated flow reactors can enhance scalability and reproducibility .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions (e.g., distinguishing between 2H- and 1H-benzotriazole isomers) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] = 376.12) and detects impurities .
- X-ray Crystallography : Resolves ambiguous stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the solid state) .
- HPLC-PDA : Assesses purity (>98%) and identifies degradation products under stress conditions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data observed for benzotriazole-benzamide derivatives across different assay systems?
- Methodological Answer :
- Comparative Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize protocols (e.g., ATP concentration in enzymatic assays) to minimize variability .
- Orthogonal Validation : Pair in vitro enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to confirm target-specific effects .
- Computational Docking : Perform molecular docking (AutoDock Vina) to identify binding poses that explain discrepancies (e.g., fluorophenyl group interactions with hydrophobic pockets in one assay vs. steric clashes in another) .
Q. What computational strategies are effective in predicting the binding modes of this compound with potential enzyme targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns trajectories, focusing on fluorine’s role in stabilizing binding via halogen bonds .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactive sites (e.g., electron-deficient benzamide carbonyl) for covalent inhibition strategies .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl vs. ethyl substituents on the benzotriazole) .
Q. How do structural modifications at the benzamide or benzotriazole moieties influence pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP values, improving aqueous solubility. Measure via shake-flask method .
- Metabolic Stability Assays : Incubate with liver microsomes (human or murine) to assess CYP450-mediated degradation. Fluorine substitution typically enhances metabolic resistance .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fractions; bulky substituents (e.g., trifluoromethyl) often increase PPB, reducing bioavailability .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in derivatives targeting specific enzymes?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., halogens, methyl, methoxy) at the benzamide’s 3-position or benzotriazole’s 6-position .
- Enzyme Inhibition Profiling : Test analogs against a panel of kinases (e.g., EGFR, VEGFR2) using radiometric or fluorescence-based assays. IC values are correlated with electronic properties (Hammett constants) .
- 3D-QSAR Modeling : Build CoMFA or CoMSIA models using molecular descriptors (e.g., steric, electrostatic fields) to guide rational design .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify pH-labile sites (e.g., amide hydrolysis in basic conditions) .
- Lyophilization Trials : Compare stability in lyophilized vs. solution states; lyophilization often mitigates hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
